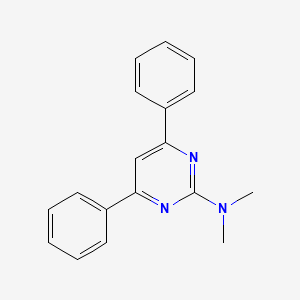

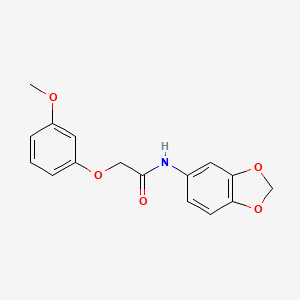

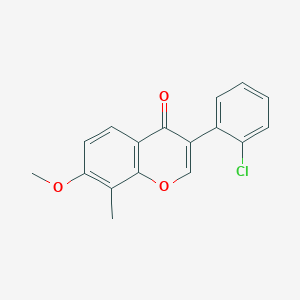

N,N-dimethyl-4,6-diphenyl-2-pyrimidinamine

Description

Synthesis Analysis

The synthesis of compounds related to N,N-dimethyl-4,6-diphenyl-2-pyrimidinamine often involves multi-step chemical processes, including reactions like the Chichibabin pyridine synthesis, modified to introduce various substituents into the pyridine ring. For example, novel aromatic diamines are synthesized from reactions involving benzaldehyde and substituted acetophenones, followed by reduction reactions (Wang et al., 2007). These synthetic routes are essential for creating the backbone structure similar to that of N,N-dimethyl-4,6-diphenyl-2-pyrimidinamine.

Molecular Structure Analysis

The molecular structure of compounds related to N,N-dimethyl-4,6-diphenyl-2-pyrimidinamine, as deduced from X-ray crystallography, typically exhibits significant π-π stacking interactions, hydrogen bonding, and other non-covalent interactions influencing the compound's stability and properties. The structure is characterized by the presence of aromatic rings and substituents affecting the overall geometry and electronic distribution (Su & Chiu, 1996).

Chemical Reactions and Properties

Chemical reactions involving N,N-dimethyl-4,6-diphenyl-2-pyrimidinamine-like compounds include cycloadditions, substitutions, and eliminations, leading to various derivatives with different physical and chemical properties. These reactions are crucial for modifying and fine-tuning the chemical and physical attributes of the compounds for specific applications (Prajapati & Thakur, 2005).

Physical Properties Analysis

The physical properties of related compounds include high thermal stability, solubility in common organic solvents, and amorphous nature, as observed in polyimides derived from similar chemical structures. These materials often exhibit high glass transition temperatures and significant mechanical strength, making them suitable for applications requiring durable materials (Zhang et al., 2005).

Chemical Properties Analysis

The chemical properties of N,N-dimethyl-4,6-diphenyl-2-pyrimidinamine and related compounds include reactivity towards various chemical reagents, stability under different conditions, and the ability to form complexes with metals. These properties are influenced by the electronic structure and distribution of electrons within the molecule, which are determined by the nature and position of substituents on the aromatic rings (Repich et al., 2017).

Mechanism of Action

Target of Action

The primary target of N,N-Dimethyl-4,6-diphenyl-2-pyrimidinamine is Aurora kinase A (AURKA) . AURKA is a protein that plays a crucial role in cell division. It is involved in the formation of the mitotic spindle and the separation of chromosomes during anaphase .

Mode of Action

N,N-Dimethyl-4,6-diphenyl-2-pyrimidinamine interacts with AURKA by inhibiting its activity . This interaction results in the reduction of phosphorylation of AURKA at Thr283 in HCT116 human colon cancer cells . The compound’s mode of action is primarily fungistatic, preventing pathogenesis .

Biochemical Pathways

The compound affects the biochemical pathway involving AURKA. By inhibiting AURKA, it disrupts the normal cell cycle, leading to the accumulation of cells in the G2/M phase . This disruption can trigger apoptosis, or programmed cell death, in cancer cells .

Pharmacokinetics

The compound is known to be translocated acropetally in plants and has translaminar and vapour activity

Result of Action

The inhibition of AURKA by N,N-Dimethyl-4,6-diphenyl-2-pyrimidinamine leads to a reduction in the clonogenicity of cancer cells . It also induces caspase-mediated apoptotic cell death, as evidenced by the cleavages of caspase-3, caspase-7, and poly (ADP-ribose) polymerase .

Action Environment

The action of N,N-Dimethyl-4,6-diphenyl-2-pyrimidinamine can be influenced by various environmental factors. For instance, the compound is known to be rainfast when dry . .

properties

IUPAC Name |

N,N-dimethyl-4,6-diphenylpyrimidin-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H17N3/c1-21(2)18-19-16(14-9-5-3-6-10-14)13-17(20-18)15-11-7-4-8-12-15/h3-13H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTZDBFPIBWVFCI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=NC(=CC(=N1)C2=CC=CC=C2)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H17N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID501264539 | |

| Record name | N,N-Dimethyl-4,6-diphenyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501264539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

275.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N,N-Dimethyl-4,6-diphenyl-2-pyrimidinamine | |

CAS RN |

22114-29-0 | |

| Record name | N,N-Dimethyl-4,6-diphenyl-2-pyrimidinamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22114-29-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | N,N-Dimethyl-4,6-diphenyl-2-pyrimidinamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501264539 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-chlorobenzyl)-1H-indole-3-carbaldehyde [4-[(2,3-dimethylphenyl)amino]-6-(4-methyl-1-piperidinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5740953.png)

![N-(2-fluorophenyl)-2-[4-(1-methyl-1-phenylethyl)phenoxy]acetamide](/img/structure/B5740969.png)

![2-({5-bromo-2-[(2-chlorobenzyl)oxy]benzylidene}amino)-N-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5740982.png)

![N-ethyl-4-methyl-N-[2-oxo-2-(1-pyrrolidinyl)ethyl]benzenesulfonamide](/img/structure/B5740989.png)

![1-{4-[(4-nitrophenoxy)methyl]phenyl}ethanone](/img/structure/B5740993.png)

![2-{[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]oxy}-N-(tert-butyl)acetamide](/img/structure/B5741034.png)